molecular formula C12H10ClN3O2 B5128859 {[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile

{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile

Cat. No. B5128859
M. Wt: 263.68 g/mol
InChI Key: PZWPHUAMPVQNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound {[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile, also known as CP-47,497, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications in various medical fields. This compound has been found to have a similar structure and function to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Mechanism of Action

{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile acts as a potent agonist for the CB1 and CB2 receptors, which are G protein-coupled receptors that are involved in the regulation of various physiological processes, including pain perception, appetite, and immune function. The compound has been found to have a similar mechanism of action to THC, but with a higher affinity for the CB1 receptor.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. The compound has been shown to reduce pain perception and inflammation in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise targeting of these receptors in experimental models. Another advantage is its synthetic nature, which allows for consistent and reproducible synthesis of the compound. However, a limitation is the lack of long-term safety data on the compound, which may limit its use in clinical research.

Future Directions

There are several future directions for research on {[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile. One direction is to further investigate its potential therapeutic applications in various medical fields, including pain management, cancer treatment, and neurological disorders. Another direction is to explore its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to fully understand the long-term safety and potential side effects of the compound.

Synthesis Methods

{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile is synthesized through a multi-step process that involves the reaction of various chemical reagents in specific conditions. The synthesis method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of sodium ethoxide to form a pyridine intermediate. This intermediate is then reacted with methylamine and acetic anhydride to form the final product, this compound.

Scientific Research Applications

{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile has been extensively studied for its potential therapeutic applications in various medical fields, including neuroscience, pharmacology, and cancer research. The compound has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, which are located throughout the central and peripheral nervous systems.

properties

IUPAC Name

2-[[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-8-1-3-9(4-2-8)16-11(17)7-10(12(16)18)15-6-5-14/h1-4,10,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWPHUAMPVQNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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